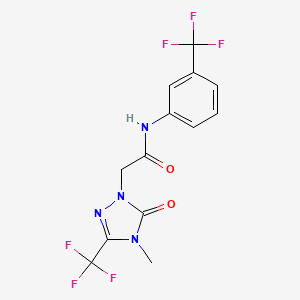

2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide

Description

This compound is a heterocyclic acetamide derivative featuring a 1,2,4-triazole core substituted with a methyl and trifluoromethyl group at positions 4 and 3, respectively. The triazole ring is fused to an acetamide moiety, which is further linked to a 3-(trifluoromethyl)phenyl group. The presence of two trifluoromethyl (CF₃) groups enhances lipophilicity and metabolic stability, making it structurally distinct among agrochemical or pharmaceutical candidates.

Properties

IUPAC Name |

2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F6N4O2/c1-22-10(13(17,18)19)21-23(11(22)25)6-9(24)20-8-4-2-3-7(5-8)12(14,15)16/h2-5H,6H2,1H3,(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWMKNIVRUHPOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide is a triazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. Triazoles are known for their potential as antifungal, antibacterial, anticancer, and anti-inflammatory agents. This article explores the biological activity of this specific compound, detailing its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C16H13F6N5O2

- Molecular Weight : 382.29 g/mol

- CAS Number : 1421444-64-5

Biological Activity Overview

The biological activity of triazole derivatives often stems from their ability to interact with various biological targets. The compound exhibits several pharmacological activities:

- Antimicrobial Activity : Triazole derivatives are primarily recognized for their antifungal properties. Studies have shown that compounds containing the triazole ring can inhibit the growth of various fungi and bacteria. For instance, compounds similar to this one have demonstrated efficacy against resistant strains of Staphylococcus aureus and Candida albicans .

- Anticancer Properties : Research indicates that triazole derivatives can exhibit cytotoxic effects against cancer cell lines. In vitro studies have reported that certain triazole compounds induce apoptosis in cancer cells, with IC50 values ranging from 2.38 to 3.77 μM against cervical and bladder cancer cell lines .

- Anti-inflammatory Effects : Some studies suggest that triazole derivatives can modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines or enzymes involved in inflammation .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for the development of effective pharmacological agents. The presence of trifluoromethyl groups in this compound enhances its lipophilicity and may improve its interaction with biological membranes, thereby increasing bioavailability and potency.

Key Findings in SAR:

- Trifluoromethyl Substituents : These groups are known to enhance the biological activity of compounds by increasing their metabolic stability and altering their interaction with target enzymes .

- Triazole Ring : The 1,2,4-triazole moiety is essential for the antimicrobial and anticancer activities observed in related compounds .

Case Studies

Several studies have explored the biological activity of triazole derivatives similar to the compound under investigation:

- Antibacterial Activity : A study evaluated a series of triazole derivatives against Escherichia coli and Pseudomonas aeruginosa, revealing minimum inhibitory concentration (MIC) values as low as 0.125 μg/mL for some compounds . This suggests that modifications to the triazole structure can lead to enhanced antibacterial properties.

- Cytotoxicity Against Cancer Cell Lines : In a comparative analysis of various triazoles, one derivative demonstrated significant cytotoxicity against multiple human cancer cell lines, further supporting the potential of triazole-based compounds in cancer therapy .

Data Table: Biological Activities of Similar Triazole Derivatives

| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC Values |

|---|---|---|---|

| Triazole A | Antibacterial | S. aureus | MIC: 0.125 μg/mL |

| Triazole B | Antifungal | C. albicans | MIC: 0.5 μg/mL |

| Triazole C | Anticancer | Cervical Cancer SISO | IC50: 2.38 μM |

| Triazole D | Anti-inflammatory | Human Macrophages | Inhibition of TNF-α |

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. The compound has been studied for its potential as an antifungal agent due to the structural characteristics that allow it to interact effectively with biological targets. For instance, derivatives of triazoles have been documented to inhibit fungal growth by disrupting cell membrane integrity or inhibiting key metabolic pathways.

Anticancer Research

The compound's structural features suggest potential anticancer activity. In related studies, triazole derivatives have shown promising results against various cancer cell lines. For example, similar compounds have been evaluated for their ability to inhibit cell proliferation in cancers such as breast and lung cancer . The mechanism typically involves the induction of apoptosis or cell cycle arrest.

Pharmacological Studies

Pharmacokinetic studies are essential for understanding how this compound behaves in biological systems. Investigations into absorption, distribution, metabolism, and excretion (ADME) are crucial for determining its viability as a therapeutic agent. Early studies suggest favorable ADME properties that could support its development into a clinical candidate .

Fungicidal Properties

The compound has been explored as a potential fungicide due to its ability to combat phytopathogenic fungi. Research has indicated that similar triazole-based compounds can effectively inhibit fungal growth by targeting specific biosynthetic pathways essential for fungal survival . This application is critical in agriculture for managing crop diseases and improving yield.

Synthesis and Chemical Reactions

The synthesis of 2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide can be achieved through various multistep reactions involving the formation of the triazole ring followed by acetamide coupling reactions. Key reaction conditions such as solvent choice and temperature play a crucial role in optimizing yield and purity .

- Antimicrobial Efficacy : A study evaluating various triazole derivatives found that those similar to 2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide exhibited strong antifungal activity against Candida species with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

- Agricultural Field Trials : Field trials conducted with related triazole compounds demonstrated effective control over Fusarium spp., leading to improved crop yields in treated fields compared to untreated controls .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs can be categorized based on modifications to the triazole ring, acetamide linker, or aromatic substituents. Key comparisons include:

2.1. 2-[(4-cyclopropyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

- Structural Differences :

- Triazole Substituent : Cyclopropyl at position 4 (vs. methyl and CF₃ in the target compound).

- Linker : Sulfanyl (S-) bridge (vs. direct acetamide linkage).

- Aromatic Group : 4-(trifluoromethoxy)phenyl (vs. 3-(trifluoromethyl)phenyl).

- Functional Implications: The sulfanyl group may increase electron density, altering reactivity or binding kinetics.

2.2. N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (Flumetsulam)

- Structural Differences :

- Core : Triazolopyrimidine (vs. 1,2,4-triazole).

- Substituents : Difluorophenyl and sulfonamide (vs. trifluoromethylphenyl and acetamide).

- Functional Implications :

2.3. N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl)

- Structural Differences :

- Core : Oxazolidinyl (vs. triazole).

- Substituents : Dimethylphenyl and methoxy (vs. trifluoromethyl groups).

- Functional Implications :

Comparative Data Table

Key Research Findings

Trifluoromethyl vs.

Meta vs. Para Substitution :

- The 3-CF₃ phenyl group in the target compound may create a distinct binding orientation compared to para-substituted analogs, influencing selectivity .

Acetamide vs. Sulfonamide Linkers :

- Acetamide-linked compounds (target) exhibit greater hydrolytic stability than sulfonamides (e.g., flumetsulam), favoring prolonged activity in acidic environments .

Q & A

Q. What synthetic methodologies are most effective for preparing 2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide with high yield?

- Methodology :

- Reagent Selection : Use chloroacetyl chloride or analogous acylating agents to functionalize the triazole precursor. Triethylamine is commonly employed as a base to neutralize HCl byproducts during acylation .

- Reaction Conditions : Reflux in aprotic solvents (e.g., THF, DCM) for 4–6 hours under inert atmosphere to ensure complete reaction .

- Purification : Recrystallization using pet-ether or ethanol/water mixtures improves purity (>95% by HPLC). Chromatography (silica gel, ethyl acetate/hexane) resolves side products like unreacted triazole intermediates .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- Methodology :

- 1H/13C NMR : Identify signals for the trifluoromethyl groups (δ ~120–125 ppm in 13C, split into quartets in 19F NMR) and the acetamide carbonyl (δ ~168–170 ppm in 13C). Triazole protons appear as singlets (δ ~7.5–8.5 ppm) .

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and N-H bending (amide I/II bands at ~1550–1600 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS should match the molecular formula (C₁₅H₁₁F₆N₅O₂) with a molecular ion peak at m/z 427.08 .

Advanced Research Questions

Q. What experimental strategies can evaluate the biological activity of this compound, particularly its enzyme inhibition or receptor-binding potential?

- Methodology :

- In Vitro Assays : Use fluorescence-based enzymatic assays (e.g., kinase or protease targets) with IC₅₀ determination. For example, ATPase activity assays can quantify inhibition kinetics .

- Cellular Models : Validate cytotoxicity and target engagement in cancer cell lines (e.g., MTT assays) with dose-response curves (1–100 µM range) .

- Orthogonal Validation : Cross-validate results using SPR (surface plasmon resonance) to measure binding affinity (KD) or thermal shift assays to assess target stabilization .

Q. How can computational modeling (e.g., molecular docking, MD simulations) predict the compound’s interactions with biological targets?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses of the compound in target active sites (e.g., kinases). Focus on trifluoromethyl groups’ hydrophobic interactions and triazole’s hydrogen-bonding potential .

- MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein interaction fingerprints .

- Free Energy Calculations : MM-PBSA/GBSA methods estimate binding free energy (ΔG), correlating with experimental IC₅₀ values .

Q. How should researchers address contradictions in biological activity data across different assays or cell lines?

- Methodology :

- Assay Optimization : Standardize conditions (e.g., ATP concentration in kinase assays) to minimize variability. Include positive controls (e.g., staurosporine for kinases) .

- Structural Analysis : Perform X-ray crystallography or cryo-EM to resolve ligand-target complexes, identifying binding mode discrepancies .

- Meta-Analysis : Use statistical tools (ANOVA, PCA) to cluster data from multiple studies and identify outliers due to assay sensitivity or cell-line-specific factors .

Q. What heterocyclic reaction mechanisms underpin the stability of the triazole-acetamide moiety under physiological conditions?

- Methodology :

- Degradation Studies : Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS. The triazole ring’s electron-deficient nature (due to CF₃ groups) resists hydrolysis, but the acetamide may undergo enzymatic cleavage .

- Quantum Mechanical Calculations : DFT (B3LYP/6-31G*) models predict charge distribution and reactive sites. The trifluoromethyl groups reduce electron density on the triazole, enhancing stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.